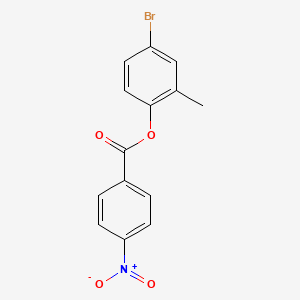

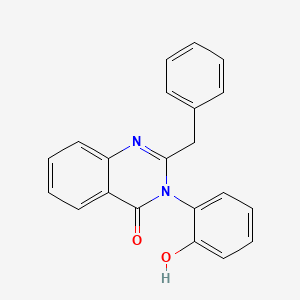

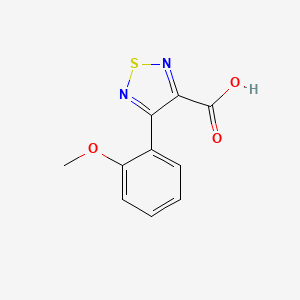

![molecular formula C22H19ClF2N4O2S B5596960 7-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5596960.png)

7-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines generally involves the catalytic action of sulfuric acid adsorbed on silica gel, starting from 4-amino-5-substituted-1,2,4-triazole-3-thiones and employing cyclocondensation reactions with halogenated compounds (Heravi et al., 2002). This process yields triazolothiadiazines satisfactorily, indicating a robust method for synthesizing derivatives of this compound.

Molecular Structure Analysis

The molecular structure of related 7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines has been characterized through methods like IR, 1H-NMR, mass spectroscopy, and elemental analysis. The crystal structure can be determined from synchrotron X-ray powder diffraction data, indicating that these compounds crystallize in specific space groups and exhibit strong C−H⋯π and weak intermolecular hydrogen-bonding interactions, forming a three-dimensional network (Gündoğdu et al., 2017).

Chemical Reactions and Properties

Chemical reactions involve cyclocondensation and alkylation processes to introduce various substituents into the 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine skeleton, leading to a wide array of derivatives with potential biological activities. These reactions are facilitated by various reagents, including sulfuric acid, phosphorus oxychloride, and halogenated ketones (Yanchenko et al., 2004).

Physical Properties Analysis

The physical properties, including crystal structure and intermolecular interactions, are crucial for understanding the stability and solubility of these compounds. Detailed analysis of the crystal structure reveals the arrangement of molecules within the unit cell, contributing to the compound's physical properties and reactivity (Fun et al., 2011).

Chemical Properties Analysis

The chemical properties of 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines depend on the substituents attached to the core structure. These properties influence the compound's reactivity, potential biological activities, and interactions with biological targets. The synthesis of derivatives with specific substituents aims to explore these chemical properties for various applications (Shaaban & Fuchigami, 2002).

Mécanisme D'action

The mechanism of action of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is related to their diverse pharmacological activities. For instance, some derivatives have shown promising anticancer activities against several human cancer cell lines . One compound exhibited promising dual enzyme inhibition of PARP-1 and EGFR, which are important targets in cancer therapy .

Orientations Futures

The future directions in the research of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines could involve the development of new synthetic approaches and the exploration of their diverse pharmacological activities. In silico pharmacokinetic and molecular modeling studies could also be conducted to aid in the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs .

Propriétés

IUPAC Name |

(7Z)-7-[[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-3-(difluoromethyl)-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClF2N4O2S/c1-3-30-18-10-14(7-8-17(18)31-12-15-5-4-6-16(23)9-15)11-19-13(2)28-29-21(20(24)25)26-27-22(29)32-19/h4-11,20H,3,12H2,1-2H3/b19-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXYCPNGIWREFV-ODLFYWEKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=NN3C(=NN=C3S2)C(F)F)C)OCC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C\2/C(=NN3C(=NN=C3S2)C(F)F)C)OCC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClF2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B5596909.png)

![2-[(4-chlorophenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde N-phenylthiosemicarbazone](/img/structure/B5596913.png)

![2-(trans-4-hydroxycyclohexyl)-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5596915.png)

![2,4,8,9-tetramethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5596938.png)